molecular formula C25H17Cl2NO3 B5514837 1-[(benzoylamino)methyl]-2-naphthyl 2,4-dichlorobenzoate

1-[(benzoylamino)methyl]-2-naphthyl 2,4-dichlorobenzoate

Cat. No. B5514837
M. Wt: 450.3 g/mol
InChI Key: SCAKTKHXJTZZEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 1-[(benzoylamino)methyl]-2-naphthyl 2,4-dichlorobenzoate involves reactions with carbocyclic and heterocyclic 1,3-diketones or potential 1,3-diketones, such as 1,3-cyclohexanediones and 4-hydroxy-2H-1-benzopyran-2-one derivatives, in acetic acid to afford corresponding substituted derivatives. For example, reactions with 1-naphthol and 2-naphthol produce isomeric 2H-naphtho[1,2-b]pyran-2-one and 3H-naphtho[2,1-b]pyran-3-one derivatives, respectively, showcasing the compound's utility in synthesizing fused pyranones and naphtho derivatives (Ornik, Čadež, Stanovnik, & Tislér, 1990).

Molecular Structure Analysis

The molecular structure of derivatives of 1-[(benzoylamino)methyl]-2-naphthyl 2,4-dichlorobenzoate, such as 1-(benzothiazolylamino)methyl-2-naphthol derivatives, has been explored using various synthetic routes. These routes involve solvent-free conditions and the use of novel hybrid catalysts or Brønsted acidic ionic liquids, which facilitate the synthesis of the desired products in high to excellent yields. This indicates the compound's adaptability to different synthetic conditions, promoting a better understanding of its molecular framework (Benzekri et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 1-[(benzoylamino)methyl]-2-naphthyl 2,4-dichlorobenzoate derivatives often utilize multi-component, one-pot condensation reactions under solvent-free conditions. These reactions employ a variety of catalysts, such as sodium dodecyl sulfate, citric acid, and even maltose, highlighting the compound's reactivity and the potential for green chemistry applications. The outcomes of these reactions underscore the compound's utility in synthesizing biologically active parts, such as Betti's base and benzothiazole derivatives, demonstrating its broad applicability in organic synthesis (Kumar, Rao, & Rao, 2010).

properties

IUPAC Name

[1-(benzamidomethyl)naphthalen-2-yl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2NO3/c26-18-11-12-20(22(27)14-18)25(30)31-23-13-10-16-6-4-5-9-19(16)21(23)15-28-24(29)17-7-2-1-3-8-17/h1-14H,15H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAKTKHXJTZZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Benzoylamino)methyl]-2-naphthyl 2,4-dichlorobenzoate

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